molecular formula C11H10ClN3O2S B385360 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide CAS No. 622799-38-6

6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide

Katalognummer: B385360
CAS-Nummer: 622799-38-6
Molekulargewicht: 283.73g/mol
InChI-Schlüssel: YAQYVLHZWCEJFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, making it a molecule of interest for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions. Common bases used include triethylamine or pyridine itself.

    Methylation: The methyl group is introduced via alkylation, often using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are typical.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridines, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as an antibacterial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the aromatic ring.

    Sulfadiazine: Features a pyrimidine ring instead of a pyridine ring, used in treating bacterial infections.

    Sulfisoxazole: Contains an isoxazole ring, also used as an antibacterial agent.

Uniqueness

6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its chlorine and methyl groups can influence its reactivity and interaction with biological targets, potentially leading to unique applications and effects.

Eigenschaften

CAS-Nummer

622799-38-6

Molekularformel

C11H10ClN3O2S

Molekulargewicht

283.73g/mol

IUPAC-Name

6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H10ClN3O2S/c1-8-4-5-13-11(6-8)15-18(16,17)9-2-3-10(12)14-7-9/h2-7H,1H3,(H,13,15)

InChI-Schlüssel

YAQYVLHZWCEJFU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl

Kanonische SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl

Löslichkeit

26.9 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.